

# Spectroscopic Profile of 5-Acetoxy-7hydroxyflavone: A Technical Guide

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Compound of Interest		
Compound Name:	5-Acetoxy-7-hydroxyflavone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the flavonoid derivative, **5-Acetoxy-7-hydroxyflavone**. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a comprehensive analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of **5-Acetoxy-7-hydroxyflavone** in research and drug development settings.

### **Chemical Structure and Properties**

**5-Acetoxy-7-hydroxyflavone** is a synthetic flavonoid derived from the naturally occurring 5,7-dihydroxyflavone, also known as chrysin. The introduction of an acetoxy group at the C-5 position alters its physicochemical properties, which can influence its biological activity and pharmacokinetic profile.

• IUPAC Name: (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate

Molecular Formula: C17H12O5

Molecular Weight: 296.27 g/mol

CAS Number: 132351-58-7



# **Predicted Spectroscopic Data**

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **5-Acetoxy-7-hydroxyflavone**. These predictions are derived from the analysis of spectral data for structurally similar flavonoids.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is crucial for elucidating the proton environment in a molecule. The predicted chemical shifts for **5-Acetoxy-7-hydroxyflavone** are presented in Table 1.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **5-Acetoxy-7-hydroxyflavone** (in DMSO-d<sub>6</sub>)



Proton Position	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-3	~6.8	S	-	Characteristic singlet for the H-3 proton of the flavone C-ring.
H-6	~6.4	d	~2.0	Doublet due to coupling with H-8.
H-8	~6.8	d	~2.0	Doublet due to coupling with H-6.
H-2', H-6'	~7.9	m	-	Multiplet for the ortho protons of the B-ring.
H-3', H-4', H-5'	~7.5	m	-	Multiplet for the meta and para protons of the B- ring.
7-OH	~10.9	br s	-	Broad singlet for the hydroxyl proton, exchangeable with D <sub>2</sub> O.
5-OCOCH₃	~2.3	S	-	Singlet for the methyl protons of the acetoxy group.

Note: Predicted values are based on the analysis of spectral data for 5-hydroxyflavone, 7-hydroxyflavone, and their acetylated derivatives.



### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. Table 2 outlines the predicted chemical shifts for the carbon atoms of **5-Acetoxy-7-hydroxyflavone**.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **5-Acetoxy-7-hydroxyflavone** (in DMSO-d<sub>6</sub>)

Carbon Position	Predicted Chemical Shift (δ, ppm)
C-2	~163
C-3	~107
C-4	~182
C-4a	~106
C-5	~151
C-6	~100
C-7	~165
C-8	~95
C-8a	~157
C-1'	~131
C-2', C-6'	~126
C-3', C-5'	~129
C-4'	~132
5-OCOCH₃	~169
5-OCOCH₃	~21

Note: Predicted values are based on the analysis of spectral data for 5,7-dihydroxyflavone and related acetylated flavonoids.

# Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for **5-Acetoxy-7-hydroxyflavone** are listed in Table 3.

Table 3: Predicted IR Spectral Data for **5-Acetoxy-7-hydroxyflavone** 

Wavenumber (cm⁻¹)	Vibration Type	Functional Group
~3400	O-H stretch	Phenolic hydroxyl
~3100-3000	C-H stretch	Aromatic
~1760	C=O stretch	Ester (acetoxy)
~1650	C=O stretch	γ-pyrone
~1610, 1580, 1490	C=C stretch	Aromatic rings
~1200	C-O stretch	Ester (acetoxy)

Note: Predicted values are based on general IR correlation tables and data for similar flavonoid structures.

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **5-Acetoxy-7-hydroxyflavone**, the expected molecular ion peak [M]<sup>+</sup> would be observed at an m/z of 296.

The fragmentation pattern of flavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions of the C-ring. For **5-Acetoxy-7-hydroxyflavone**, key expected fragments would arise from:

- Loss of the acetoxy group: A prominent fragment at m/z 237 [M 43]<sup>+</sup> corresponding to the loss of the acetyl group (CH₃CO).
- RDA fragmentation: Cleavage of the C-ring leading to characteristic fragments of the A and B rings.



## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data for flavonoids like **5-Acetoxy-7-hydroxyflavone**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Acetone-d<sub>6</sub>) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- ¹H NMR Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that covers the entire proton chemical shift range.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

#### Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total
  Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with
  dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the
  solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.



 Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

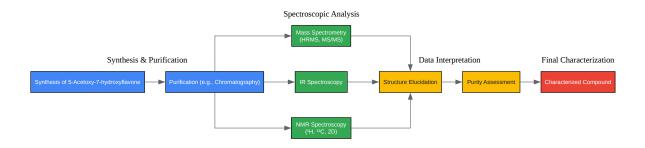
#### Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, coupled with analyzers like Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum in
  positive or negative ion mode. For structural elucidation, tandem mass spectrometry
  (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to
  collision-induced dissociation (CID).
- Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the compound.

# **Visualization of Spectroscopic Workflow**

The following diagram illustrates a typical workflow for the spectroscopic characterization of a flavonoid compound.





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